
2,6-Di(tert-butyl)-4-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzenol
Overview
Description
2,6-Di(tert-butyl)-4-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzenol is an organic compound that features a unique combination of functional groups, including tert-butyl groups, a thiadiazole ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di(tert-butyl)-4-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzenol typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the thiadiazole ring through the cyclization of appropriate precursors, followed by the introduction of the sulfanyl group. The tert-butyl groups are usually introduced via alkylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, helps in obtaining the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,6-Di(tert-butyl)-4-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzenol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups in place of the tert-butyl groups.
Scientific Research Applications
Structure and Composition
The compound has a complex structure characterized by a molecular formula of and a molecular weight of approximately 344.51 g/mol. The presence of sulfur and nitrogen in its structure contributes to its unique reactivity and biological properties.
Antimicrobial Activity
Research has demonstrated that 2,6-Di(tert-butyl)-4-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzenol exhibits potent antimicrobial properties. Studies indicate that it is effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Minimum Inhibitory Concentration (MIC)
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
These results suggest its potential as a novel antimicrobial agent, particularly in combating antibiotic-resistant strains.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies have shown that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways. This suggests potential applications in cancer therapy.
Neuroprotective Effects
In neuropharmacological studies, the compound demonstrated the ability to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine. This inhibition can enhance cholinergic signaling, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's.
Neuroprotective Activity Metrics
Activity Type | IC50 Value (µM) |
---|---|
AChE Inhibition | 2.7 µM |
Material Science Applications
Beyond biological applications, this compound is being explored for use in materials science due to its unique chemical properties. Its stability and reactivity make it suitable for developing advanced materials such as polymers and coatings with enhanced durability and resistance to environmental factors.
Case Study on Antimicrobial Activity
A study by Desai et al. (2016) indicated that derivatives of this compound exhibited enhanced potency against methicillin-resistant Staphylococcus aureus (MRSA), showing a fourfold increase compared to standard antibiotics like vancomycin. This finding underscores its potential as a novel antimicrobial agent.
Neuroprotection in Alzheimer's Disease Models
In preclinical models for Alzheimer's disease, administration of this compound led to improved cognitive functions and reduced AChE activity compared to control groups. This suggests its efficacy in enhancing cholinergic transmission and warrants further investigation into its therapeutic potential.
Mechanism of Action
The mechanism of action of 2,6-Di(tert-butyl)-4-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzenol involves its interaction with specific molecular targets and pathways. The sulfanyl group and thiadiazole ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Di(tert-butyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)benzenol
- 2,6-Di(tert-butyl)-4-(5-chloro-1,3,4-thiadiazol-2-yl)benzenol
- 2,6-Di(tert-butyl)-4-(5-phenyl-1,3,4-thiadiazol-2-yl)benzenol
Uniqueness
Compared to similar compounds, 2,6-Di(tert-butyl)-4-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzenol is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Biological Activity
2,6-Di(tert-butyl)-4-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzenol, a compound featuring a thiadiazole moiety, has garnered attention for its potential biological activities. This article aims to explore the biological properties of this compound, including its anticancer, antibacterial, antifungal, and anti-inflammatory activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 322.49 g/mol. The compound contains a phenolic structure substituted with tert-butyl groups and a thiadiazole ring that contributes to its bioactivity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound were evaluated for their cytotoxic effects against various cancer cell lines:
- In Vitro Cytotoxicity : The compound exhibited significant cytotoxicity against breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines. The median inhibitory concentration (IC50) values were reported as follows:
Antibacterial Activity
Thiadiazole derivatives have shown promising antibacterial activity. Compounds related to this compound were tested against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the presence of the thiadiazole moiety enhances the antibacterial properties against Gram-positive and Gram-negative bacteria .
Antifungal Activity
The antifungal activity of similar compounds was evaluated against common fungal strains:
Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | 24 µg/mL |
Aspergillus niger | 32 µg/mL |
These findings suggest that the thiadiazole derivatives may serve as effective antifungal agents .
Anti-inflammatory Activity
The anti-inflammatory properties of thiadiazole-containing compounds have also been explored. Studies indicated that these compounds can modulate inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines at concentrations ranging from 50 to 100 µg/mL . This suggests a potential therapeutic application in inflammatory diseases.
Case Studies
- Cytotoxicity Study : A study conducted on various derivatives of thiadiazoles demonstrated that modifications in chemical structure significantly impacted cytotoxicity levels in MCF-7 cells. One derivative exhibited an IC50 value of 2.32 µg/mL, indicating enhanced potency compared to others .
- Antimicrobial Efficacy : A comparative analysis of several thiadiazole derivatives showed that those with halogenated phenyl groups exhibited superior antibacterial activity against Gram-positive bacteria compared to standard antibiotics .
Properties
IUPAC Name |
5-(3,5-ditert-butyl-4-hydroxyphenyl)-3H-1,3,4-thiadiazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS2/c1-15(2,3)10-7-9(13-17-18-14(20)21-13)8-11(12(10)19)16(4,5)6/h7-8,19H,1-6H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNMGQGXYYHMEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=NNC(=S)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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